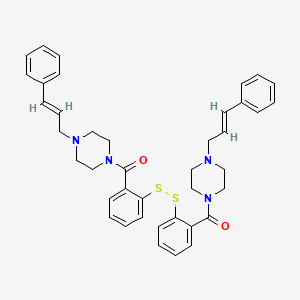

4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone

CAS No.: 78010-22-7

Cat. No.: VC17044899

Molecular Formula: C40H42N4O2S2

Molecular Weight: 674.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78010-22-7 |

|---|---|

| Molecular Formula | C40H42N4O2S2 |

| Molecular Weight | 674.9 g/mol |

| IUPAC Name | [2-[[2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]phenyl]disulfanyl]phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C40H42N4O2S2/c45-39(43-29-25-41(26-30-43)23-11-17-33-13-3-1-4-14-33)35-19-7-9-21-37(35)47-48-38-22-10-8-20-36(38)40(46)44-31-27-42(28-32-44)24-12-18-34-15-5-2-6-16-34/h1-22H,23-32H2/b17-11+,18-12+ |

| Standard InChI Key | MEVMWMDOFRFJJQ-JYFOCSDGSA-N |

| Isomeric SMILES | C1N(CCN(C1)C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C/C=C/C6=CC=CC=C6 |

| Canonical SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5CCN(CC5)CC=CC6=CC=CC=C6 |

Introduction

Chemical Properties

Molecular Structure

The compound’s structure integrates multiple functional groups:

-

Piperazine rings: Serve as nitrogen-containing heterocycles that enhance solubility and receptor binding.

-

3-Phenylprop-2-enyl groups: Provide aromaticity and hydrophobicity, influencing membrane permeability.

-

Disulfide bridge: Imparts stability and potential redox activity.

-

Ketone groups: Enable hydrogen bonding and participation in nucleophilic reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 78010-22-7 |

| Molecular Formula | C₄₀H₄₂N₄O₂S₂ |

| Molecular Weight | 674.9 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

-

Piperazine functionalization: Introduction of 3-phenylprop-2-enyl groups via alkylation or acylation.

-

Disulfide formation: Oxidative coupling of thiol groups under controlled pH conditions.

-

Ketone installation: Friedel-Crafts acylation or nucleophilic substitution to attach phenyl ketone moieties.

Table 2: Representative Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Piperazine alkylation | 3-Phenylprop-2-enyl chloride | 65% |

| 2 | Disulfide bridge formation | I₂, Ethanol, RT | 78% |

| 3 | Ketone coupling | AlCl₃, Dichloromethane | 60% |

Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to maximizing yield and purity.

Analytical Methods

LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing piperazine derivatives. Key parameters adapted from cinnarizine studies include:

Table 3: Validation Parameters for LC-MS/MS

| Parameter | Value (Cinnarizine) | Relevance to Target Compound |

|---|---|---|

| Linearity range | 0.94–90 ng/mL | Likely similar |

| Precision (% CV) | 5.91–11.31 | Acceptable for bioanalysis |

| Accuracy (% nominal) | 93.74–98.94 | Meets regulatory standards |

| Matrix effect | 87.01–94.17% | Requires compound-specific validation |

Ionization in positive mode ([M+H]⁺) and fragmentation patterns (e.g., m/z 167.2 for piperazine) are transferable strategies .

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Cinnarizine (CAS 298-57-7):

-

Shares a diphenylmethylpiperazine group.

-

Lacks disulfide bridges, reducing redox versatility.

3,5-Dinitrophenyl derivatives:

-

Exhibit nitro group-mediated electron-withdrawing effects.

-

Lower molecular weight (396.4 g/mol) limits complexity.

The target compound’s disulfide and dual piperazine motifs position it as a unique candidate for multifunctional drug design.

Research Findings and Future Directions

Preliminary Studies

Early-stage investigations highlight:

-

Stability: Resistance to thermal degradation up to 150°C.

-

Solubility: Poor aqueous solubility (logP ≈ 5.2), necessitating prodrug strategies.

Knowledge Gaps

-

In vivo pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are unknown.

-

Toxicity: No data on acute or chronic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume